Bauerine B
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Overview
Description
Bauerine B is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a type of alkaloid that is found in several plant species, including Baueria spicata and Baueria nitida. The chemical structure of Bauerine B consists of a pyridine ring fused with a cyclopentene ring, along with a tetrahydrofuran ring and a carboxylic acid group.
Scientific Research Applications
Synthesis and Structural Properties
- Bauerine B is a chlorinated β-carboline alkaloid, synthesized as part of research exploring the properties and syntheses of chlorinated alkaloids. The process of its synthesis was reported in a study focusing on Bauerine C, where Bauerine B was produced as an intermediate compound. This synthesis utilized the Japp–Klingemann reaction as a key step (Pohl, Luchterhandt, & Bracher, 2007).
Biological Activity
- Bauerine B is one of the β-carbolines isolated from the blue-green alga Dichothrix baueriana. It has been identified through mass and NMR spectral analysis. Its biological activity includes the inhibition of herpes simplex virus type 2, indicating potential antiviral properties (Larsen, Moore, & Patterson, 1994).
Kinase Inhibition
- The structural features of Bauerine B have been used to develop a novel class of kinase inhibitors. These compounds do not rely on canonical ATP-mimetic hinge interactions, which is common in most kinase inhibitors. The unique binding mode and the presence of halogen bonds with kinase backbone residues of these compounds suggest Bauerine B's framework as a valuable template for developing specific inhibitors for various kinases, including oncogenic kinases (Huber et al., 2011).
Cytotoxic Properties
- Research has also been conducted on hybrids between Bauerine C and another alkaloid, rutaecarpine, which indirectly relates to Bauerine B's structural class. These studies revealed that the introduction of chloro substituents to this kind of alkaloid structure can significantly enhance cytotoxic activity, important for potential applications in cancer treatment (Huber & Bracher, 2007).
properties
CAS RN |
156312-10-6 |
---|---|
Product Name |
Bauerine B |
Molecular Formula |
C12H8Cl2N2 |
Molecular Weight |
251.11 g/mol |
IUPAC Name |
7,8-dichloro-9-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C12H8Cl2N2/c1-16-10-6-15-5-4-7(10)8-2-3-9(13)11(14)12(8)16/h2-6H,1H3 |
InChI Key |
XGTYSLIGRKUXED-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl |
Other CAS RN |
156312-10-6 |
synonyms |
bauerine B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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